Mdmb-pica

Description

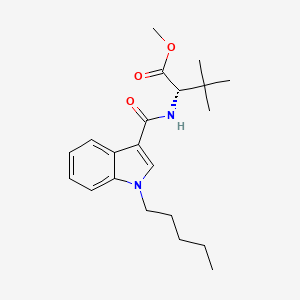

Structure

3D Structure

Properties

CAS No. |

1971007-98-3 |

|---|---|

Molecular Formula |

C21H30N2O3 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

methyl (2S)-3,3-dimethyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate |

InChI |

InChI=1S/C21H30N2O3/c1-6-7-10-13-23-14-16(15-11-8-9-12-17(15)23)19(24)22-18(20(25)26-5)21(2,3)4/h8-9,11-12,14,18H,6-7,10,13H2,1-5H3,(H,22,24)/t18-/m1/s1 |

InChI Key |

BZLLFCKQFCOOSL-GOSISDBHSA-N |

Isomeric SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@H](C(=O)OC)C(C)(C)C |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)OC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Cannabinoid MDMB-PICA: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDMB-PICA (also known as 5F-MDMB-PICA and MDMB-2201) is a potent, indole-based synthetic cannabinoid that has been identified in a variety of illicitly sold products. Its high affinity and efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors contribute to its significant physiological and psychoactive effects, raising public health and safety concerns. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, metabolic pathways, and experimental protocols related to this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the complex profile of this synthetic cannabinoid.

Chemical Structure and Identification

This compound is chemically designated as methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate.[1][2] Its structure features an indole (B1671886) core, a common characteristic of many synthetic cannabinoids, substituted at the 1- and 3-positions. The 1-position is occupied by a 5-fluoropentyl chain, and the 3-position is linked to a tert-leucinate methyl ester group via a carboxamide linker. The presence of a chiral center at the alpha-carbon of the tert-leucinate moiety results in two possible enantiomers, with the (S)-enantiomer being the more common and pharmacologically active form.

| Identifier | Value |

| IUPAC Name | methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate[1][2] |

| CAS Number | 1971007-88-1[3] |

| Molecular Formula | C₂₁H₂₉FN₂O₃[4][5][6][7] |

| Molecular Weight | 376.47 g/mol [5][6][7] |

| Canonical SMILES | COC(=O)--INVALID-LINK--NC(=O)C1=CN(CCCCCF)C2=CC=CC=C12 |

| InChI Key | CHSUEEBESACQDV-GOSISDBHSA-N[4][5] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and handling in a laboratory setting.

| Property | Value |

| Melting Point | 82-84 °C |

| Boiling Point | Not reported |

| Solubility | Soluble in dichloromethane, methanol, DMF (20 mg/ml), DMSO (5 mg/ml), and ethanol (B145695) (20 mg/ml).[4] Partially soluble in water. |

| Stability | Stable for at least 35 days when stored frozen (-20°C) in plasma.[4] Unstable in blood at room temperature and under refrigeration, where it degrades to its butanoic acid metabolite. Sufficiently stable in hair samples. |

| Appearance | White to off-white solid.[3] |

Pharmacology

This compound is a potent full agonist at both the CB1 and CB2 receptors, with a significantly higher affinity and efficacy compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][8] This high potency is believed to contribute to the severe adverse effects reported in users.

| Pharmacological Parameter | CB1 Receptor | CB2 Receptor |

| Binding Affinity (Kᵢ) | 1.24 nM[9] | Not widely reported |

| Functional Potency (EC₅₀) | 0.45 nM[5], 1.46 nM[9] | 7.4 nM[5] |

| Mechanism of Action | Full agonist[1][8] | Full agonist[1] |

In Vivo Effects:

Preclinical studies in animal models have demonstrated that this compound administration leads to a range of cannabinoid-like effects, including:

-

Hypothermia: A significant decrease in body temperature.

-

Catalepsy: A state of immobility and muscular rigidity.

-

Analgesia: A reduction in pain sensitivity.

These effects are mediated through the activation of the CB1 receptor.[9]

Signaling Pathways

Upon binding to the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. Additionally, this compound has been shown to induce the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.

References

- 1. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Pathway of MDMB-PICA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathway of MDMB-PICA (methyl (S)-2-(1-(pent-4-en-1-yl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate), a synthetic cannabinoid. The information presented is collated from established methodologies for the synthesis of analogous indole-3-carboxamide compounds and is intended for research and informational purposes only. This guide summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of the synthetic workflow.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that can be broadly categorized into three key stages:

-

N-Alkylation of the Indole (B1671886) Core: The synthesis commences with the attachment of the pent-4-en-1-yl side chain to the nitrogen atom of the indole ring.

-

Formation of the Indole-3-Carboxylic Acid Intermediate: The N-alkylated indole is then converted into the corresponding carboxylic acid at the C3 position, a crucial step for the subsequent amide bond formation.

-

Amide Coupling: The final stage involves the coupling of the 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid with the methyl ester of L-tert-leucine to yield the target compound, this compound.

II. Experimental Protocols and Data

A. Stage 1: N-Alkylation of Indole

This stage focuses on the synthesis of 1-(pent-4-en-1-yl)-1H-indole. A common and effective method for the N-alkylation of indoles is the reaction with an appropriate alkyl halide in the presence of a strong base.

Experimental Protocol:

-

To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.

-

The resulting mixture is stirred at room temperature for 1 hour.

-

5-bromo-1-pentene (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| Indole | 1.0 eq | Starting material |

| Sodium Hydride (60%) | 1.2 eq | Base |

| 5-bromo-1-pentene | 1.1 eq | Alkylating agent |

| DMF | - | Anhydrous solvent |

| Typical Yield | - | 80-95% |

B. Stage 2: Synthesis of 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid

There are several routes to achieve the carboxylation of the N-alkylated indole at the C3 position. One common laboratory-scale method involves a Vilsmeier-Haack formylation followed by oxidation. A more direct approach, often employed for analogous compounds, involves the hydrolysis of a corresponding ester, which can be formed in a one-pot reaction following N-alkylation. A procedure analogous to the synthesis of similar indole-3-carboxylic acids is presented below.

Experimental Protocol:

-

To a solution of 1-(pent-4-en-1-yl)-1H-indole (1.0 eq) in anhydrous DMF at 0 °C, trifluoroacetic anhydride (B1165640) (1.5 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

A solution of potassium hydroxide (B78521) (3.0 eq) in methanol/water is then added, and the mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the reaction mixture is acidified with 1 M HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid.

-

The crude product can be further purified by recrystallization.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 1-(pent-4-en-1-yl)-1H-indole | 1.0 eq | Starting material |

| Trifluoroacetic anhydride | 1.5 eq | Acylating agent |

| Potassium Hydroxide | 3.0 eq | Hydrolysis reagent |

| DMF, Methanol, Water | - | Solvents |

| Typical Yield | - | 70-85% |

C. Stage 3: Amide Coupling to Yield this compound

The final step in the synthesis of this compound is the formation of the amide bond between the prepared indole-3-carboxylic acid and methyl (S)-2-amino-3,3-dimethylbutanoate (methyl L-tert-leucinate). This is typically achieved using a peptide coupling reagent.

Experimental Protocol:

-

To a solution of 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF are added HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

-

Methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by TLC or LC-MS for completion.

-

Upon completion, the reaction mixture is diluted with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid | 1.0 eq | Starting material |

| Methyl (S)-2-amino-3,3-dimethylbutanoate HCl | 1.1 eq | Amine component |

| HATU | 1.1 eq | Coupling reagent |

| DIPEA | 2.0 eq | Base |

| DMF | - | Anhydrous solvent |

| Typical Yield | - | 60-80% |

III. Visualization of the Synthetic Pathway

The following diagrams illustrate the key stages in the synthesis of this compound.

MDMB-PICA: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-PICA (also known as 5F-MDMB-PICA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets worldwide.[1][2] As an indole-based synthetic cannabinoid, it is structurally related to other compounds that have been associated with significant public health risks, including hospitalizations and overdose deaths.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, focusing on its binding affinity, functional potency, and the signaling pathways it activates. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoids and their physiological effects.

Quantitative Analysis of Receptor Interaction

This compound demonstrates high affinity and potent agonist activity at both CB1 and CB2 receptors, with a notable preference for the CB1 receptor.[3] Its interaction with these receptors has been quantified through various in vitro assays, the results of which are summarized below.

Cannabinoid Receptor Type 1 (CB1)

This compound is a potent and fully efficacious agonist at the CB1 receptor.[1][4] Studies using mouse brain membranes have shown it to have a high binding affinity (Ki) of 1.24 nM.[1][5][6] In functional assays, it demonstrates a potent ability to stimulate G-protein activation, with an EC50 value of 1.46 nM in [³⁵S]GTPγS binding assays.[1][5][6] The maximal effect (Emax) of this compound in these assays is comparable to that of the full-efficacy cannabinoid agonist CP-55,940.[1] It is important to note that reported potency values can vary depending on the specific cell-based assay platform used. For instance, EC50 values for this compound at CB1 receptors in different in vitro systems have been reported as 0.45 nM, 0.70 nM, 3.26 nM, and 27.60 nM.[1][5]

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 1.24 nM | Mouse brain membranes ([³H]rimonabant) | [1][5][6] |

| 5.4 nM | HEK cells ([³H]CP-55,940) | [7] | |

| Functional Potency (EC50) | 0.45 nM | Not specified | [3] |

| 1.46 nM | Mouse brain membranes ([³⁵S]GTPγS) | [1][5][6] | |

| pEC50 = 9.35 | Fluorescence-based membrane potential | [8] | |

| Efficacy (Emax) | ~140-170% | Mouse brain membranes ([³⁵S]GTPγS) | [1] |

| 110% | Fluorescence-based membrane potential | [8] |

Cannabinoid Receptor Type 2 (CB2)

This compound also acts as a potent agonist at the CB2 receptor.[3] While much of the research has focused on its CB1 activity due to the associated psychoactive effects, its interaction with the CB2 receptor is also significant.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | Data not available in provided search results | ||

| Functional Potency (EC50) | 7.4 nM | Not specified | [3] |

| pEC50 = 8.13 | Fluorescence-based membrane potential | [8] | |

| Efficacy (Emax) | 99% | Fluorescence-based membrane potential | [8] |

Signaling Pathways

As a CB1 and CB2 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is fundamental to the physiological effects of both endogenous and synthetic cannabinoids.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of well-established experimental protocols. The following are key methodologies cited in the literature.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure how strongly this compound binds to CB1 and CB2 receptors.

-

General Protocol:

-

Preparation of Receptor Source: Membranes are prepared from cells expressing the receptor of interest (e.g., HEK cells transfected with human CB1 receptors) or from native tissue (e.g., mouse brain membranes).[1]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]rimonabant for CB1) that is known to bind to the receptor.[1]

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5F-MDMB-PICA - Wikipedia [en.wikipedia.org]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacological Profile of MDMB-PICA: A Technical Guide

MDMB-PICA (also known as 5F-MDMB-PICA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been prevalent on the global new psychoactive substances (NPS) market.[1][2] Associated with significant public health concerns, including severe intoxications and fatalities, a thorough understanding of its pharmacological profile is critical for researchers, clinicians, and forensic toxicologists.[1][2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics, pharmacodynamics, metabolism, and behavioral effects of this compound, based on preclinical studies.

Pharmacodynamics: Receptor Activity and Physiological Effects

This compound functions as a highly potent, full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][4] In vitro studies have consistently demonstrated its high affinity and efficacy, with CB1 receptor binding affinity (IC50) measured at 2.0 nM in rat brain membranes.[1][2][5] Its potency as an agonist at the CB1 receptor is significantly higher than that of Δ9-THC.[4] The pharmacodynamic effects observed in vivo are primarily driven by the parent compound, as its major metabolites exhibit substantially weaker binding and activity at the CB1 receptor.[1][2][5]

Activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, culminating in the characteristic effects on neurotransmission.

In vivo studies in rodent models confirm that this compound elicits a classic triad (B1167595) of cannabinoid-like effects: hypothermia, catalepsy, and analgesia.[3] These effects are dose-dependent and correlate significantly with the circulating plasma concentrations of the parent drug.[1][2][5]

Behavioral and Neurochemical Effects:

-

Dopamine (B1211576) Release: Acute administration of this compound (0.01 mg/kg, i.p.) has been shown to stimulate dopamine release in the nucleus accumbens shell of adolescent mice, an effect not observed in adult mice, suggesting a heightened vulnerability of the adolescent brain to its rewarding properties.[6][7]

-

Reinforcing Effects: The compound exhibits reinforcing effects, as adolescent mice will learn to intravenously self-administer the drug. A dose of 2.5 µg/kg per infusion was most effective in maintaining this drug-seeking behavior.[8]

-

Long-Term Consequences: Repeated exposure during adolescence can lead to lasting behavioral abnormalities in adulthood, including anxiety-like states, compulsive-like behaviors, increased aggression, reduced social interaction, and anhedonia.[6][7][8]

| Parameter | Species | Value | Notes |

| Receptor Binding & Activity | |||

| CB1 Binding Affinity (IC₅₀) | Rat | 2.0 nM | Radioligand binding in brain membranes.[1][2][5] |

| CB1 Functional Activity (EC₅₀) | In vitro | 0.45 nM | Full agonist activity in transfected cells.[1] |

| CB2 Functional Activity (EC₅₀) | In vitro | 7.5 nM | Full agonist activity in transfected cells.[1] |

| In Vivo Effects (Effective Doses) | |||

| Hypothermia, Catalepsy, Analgesia | Mouse | 0.03 - 0.3 mg/kg | Significant effects observed in the mouse triad test.[3] |

| Hypothermia & Catalepsy | Rat | 50 - 200 µg/kg (s.c.) | Robust, dose-related effects.[5] |

| Dopamine Release (NAc) | Adolescent Mouse | 0.01 mg/kg (i.p.) | Stimulates dopamine release.[6][7] |

| Intravenous Self-Administration | Adolescent Mouse | 2.5 µg/kg/infusion | Most effective reinforcing dose.[8] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rats following both subcutaneous and oral administration, revealing dose-proportional kinetics.[1] After oral administration, the drug is rapidly absorbed.[9][10] The plasma half-life is notably longer compared to many other synthetic cannabinoids.[11]

| Subcutaneous Administration in Rats [1][5] | | :--- | :--- | :--- | :--- | | Dose | 50 µg/kg | 100 µg/kg | 200 µg/kg | | Cₘₐₓ (ng/mL) | 1.72 | 3.63 | 6.20 | | t₁/₂ (min) | ~400 | ~600 | ~1000 |

| Oral Administration in Rats [9][10][11] | | :--- | :--- | | Parameter | Value Range | | Plasma Half-life (t₁/₂) | 14.82 – 26.16 h | | Volume of Distribution (Vd) | 86.43 – 205.39 L | | Plasma Clearance (CL) | 2.28 – 9.60 L/h |

Metabolism

This compound is extensively metabolized in vivo, making detection of the parent compound in biological matrices challenging long after use.[12][13] The primary metabolic pathways involve Phase I transformations, with ester hydrolysis and oxidative defluorination being the most prevalent.[4][14]

-

Ester Hydrolysis: The methyl ester group is hydrolyzed to form a carboxylic acid metabolite (this compound 3,3-dimethylbutanoic acid), a major biomarker found in biological samples.[1][12]

-

Oxidative Defluorination: The 5-fluoropentyl chain can be oxidized and defluorinated.[14]

-

Hydroxylation: Monohydroxylation on the pentyl chain (e.g., 5OH-MDMB-PICA) is another observed pathway.[1]

In vivo studies in rats detected two primary metabolites in plasma: 5F-MDMB-PICA 3,3-dimethylbutanoic acid and 5OH-MDMB-PICA. However, their plasma concentrations were significantly lower than the parent drug, and they exhibit much weaker CB1 receptor affinity, suggesting they contribute negligibly to the acute pharmacological effects.[1][2][5] Human metabolism is more extensive, with dozens of metabolites identified in urine, where the glucuronidated ester hydrolysis product is a primary biomarker.[12][13]

Experimental Protocols

The data presented in this guide are derived from key preclinical studies employing standardized methodologies.

Pharmacokinetics and Cannabinoid Effects in Rats This protocol was designed to relate pharmacokinetic parameters to pharmacodynamic effects.[2][5]

-

Subjects: Male Sprague-Dawley rats with surgically implanted jugular catheters and subcutaneous temperature transponders.[5]

-

Drug Administration: this compound (50, 100, or 200 µg/kg) or vehicle was administered subcutaneously.[5]

-

Sample and Data Collection: Blood samples were collected via catheters at 15, 30, 60, 120, 240, and 480 minutes post-injection.[5] At each time point, rectal body temperature and catalepsy (bar test) scores were recorded.[5]

-

Analysis: Plasma concentrations of this compound and its metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

Neurochemical and Behavioral Effects in Mice This protocol was used to investigate age-dependent effects on dopamine neurotransmission and behavior.[6][7]

-

Subjects: Adolescent and adult C57BL/6 mice.[6]

-

Drug Administration: A single intraperitoneal (i.p.) injection of this compound (e.g., 0.01 mg/kg) for acute studies.[6][7] For long-term studies, adolescent mice were treated for 14 consecutive days.[6][7]

-

Procedures:

-

In Vivo Microdialysis: Used to measure extracellular dopamine concentrations in the nucleus accumbens shell following acute drug administration.[6][7]

-

Behavioral Testing: A battery of tests, including the marble burying test, was conducted on adult mice that had been treated during adolescence to assess anxiety-like and compulsive-like behaviors.[6][7]

-

References

- 1. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurochemical and Behavioral Characterization after Acute and Repeated Exposure to Novel Synthetic Cannabinoid Agonist 5-MDMB-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats | Semantic Scholar [semanticscholar.org]

- 11. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence and Pharmacological Profile of MDMB-PICA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-PICA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific and forensic communities. Structurally similar to other potent synthetic cannabinoids such as MDMB-PINACA and its fluorinated analog 5F-MDMB-PICA, this compound is recognized as an active and potent cannabinoid.[1] This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its pharmacological properties and the experimental methodologies used for its characterization. Given the more extensive body of research on its fluorinated counterpart, 5F-MDMB-PICA, data for this analog is included for comparative context.

Discovery and History

This compound was first detected in September 2023 and confirmed in October 2023 by the Center for Forensic Science Research & Education (CFSRE) in toxicology specimens.[1] Like many SCRAs, it is believed to have been synthesized for research purposes and subsequently appeared on the illicit drug market.[2] Its structural relative, 5F-MDMB-PICA, was first identified in 2016 and became one of the most prevalent synthetic cannabinoids detected in the United States by 2019.[3] The emergence of these compounds highlights the continuous evolution of novel psychoactive substances (NPS), posing significant challenges for detection and regulation.

Chemical and Pharmacological Properties

This compound is characterized by an indole (B1671886) core, distinguishing it from the indazole core of some other SCRAs. Its IUPAC name is methyl 3,3-dimethyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate.[1] The primary mechanism of action for this compound, like other synthetic cannabinoids, is the activation of the cannabinoid receptors CB1 and CB2.[4]

The following tables summarize the available quantitative data for this compound and its more extensively studied analog, 5F-MDMB-PICA.

Table 1: Pharmacological Data for this compound

| Parameter | Value | Source |

| Receptor Activity | Active and potent synthetic cannabinoid | [1] |

Note: Specific quantitative pharmacological data for this compound is limited in the current scientific literature.

Table 2: Pharmacological Data for 5F-MDMB-PICA

| Parameter | Value | Receptor | Assay | Source |

| Binding Affinity (Ki) | 1.24 nM | Human CB1 | [3H]rimonabant binding | [5] |

| Functional Potency (EC50) | 1.46 nM | Human CB1 | [35S]GTPγS functional assay | [5] |

| 0.45 nM | Human CB1 | Not specified | [6] | |

| 7.5 nM | Human CB2 | Not specified | [6] | |

| In Vivo Potency | 120 times more potent than Δ9-THC | Not specified | Rat drug discrimination studies | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies commonly employed in the study of synthetic cannabinoids like this compound.

Synthesis of this compound Analogs

A general synthesis for indole-based synthetic cannabinoids like 5F-MDMB-PICA has been described.[4] The process typically involves a multi-step procedure:

-

N-alkylation of the indole core: The indole starting material is reacted with an alkyl halide (e.g., 1-bromo-5-fluoropentane (B147514) for 5F-MDMB-PICA) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).[4]

-

Introduction of the carbonyl group: The N-alkylated indole is then acylated at the 3-position.[4]

-

Amide coupling: The resulting carboxylic acid intermediate is coupled with the appropriate amino acid ester (e.g., methyl L-tert-leucinate) using coupling reagents like EDC·HCl and HOBt in a suitable solvent.[4]

In Vitro Pharmacological Assays

These assays are used to determine the binding affinity of a compound for a specific receptor. For cannabinoid receptors, a common protocol involves:

-

Membrane Preparation: Membranes are prepared from cells expressing the cannabinoid receptor of interest (e.g., HEK-293 cells transfected with human CB1 receptors) or from animal brain tissue.[5]

-

Competition Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]rimonabant for CB1) and varying concentrations of the test compound (e.g., 5F-MDMB-PICA).[5]

-

Detection and Analysis: The amount of bound radioligand is measured, and the data is analyzed to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.[5]

These assays measure the functional activity of a compound at a G-protein coupled receptor, such as the CB1 receptor. The general steps are:

-

Membrane Preparation: Similar to binding assays, membranes expressing the receptor are used.[5]

-

Assay Reaction: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.[5] Agonist binding to the receptor stimulates the binding of [35S]GTPγS to the G-protein.

-

Measurement and Analysis: The amount of bound [35S]GTPγS is quantified, and the data is used to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.[5]

In Vivo Studies

Animal models are used to investigate the physiological and behavioral effects of synthetic cannabinoids.

-

Drug Administration: A specific dose of the compound is administered to the animals, often via oral or subcutaneous routes.[2]

-

Sample Collection: Blood samples are collected at various time points after administration.[2]

-

Bioanalysis: The concentration of the parent drug and its metabolites in the plasma is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

-

Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL) are calculated.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway activated by this compound and a typical experimental workflow for its pharmacological characterization.

References

- 1. Monographs [cfsre.org]

- 2. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cannabinoid Receptor Agonist MDMB-PICA: A Technical Guide to its Receptor Binding Affinity and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-PICA is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples and is associated with significant public health concerns. As a potent activator of the cannabinoid receptors, particularly the CB1 receptor, understanding its pharmacological profile is crucial for predicting its physiological and toxicological effects. This technical guide provides an in-depth overview of the receptor binding affinity and efficacy of this compound, compiled from peer-reviewed scientific literature. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and medicinal chemistry.

Receptor Binding Affinity and Efficacy Data

The following tables summarize the quantitative data on the binding affinity (Ki) and functional efficacy (EC50) of this compound for the human cannabinoid receptors CB1 and CB2. These values have been determined through various in vitro experimental models, including assays with rodent brain tissue and cell lines transfected with human cannabinoid receptors. It is important to note that variations in experimental conditions, such as the radioligand used, cell type, and specific assay protocol, can contribute to differences in the reported values across studies.

| Receptor | Assay Type | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| CB1 | Radioligand Binding | [³H]rimonabant | Mouse brain membranes | 1.24 | [1][2][3][4] |

| CB1 | Radioligand Binding | [³H]SR141716A | Rat brain membranes | 2.00 ± 0.24 (IC50) | [5] |

| CB1 | Radioligand Binding | [³H]WIN55,212-2 | Rat brain membrane homogenate | 0.38 | [6] |

| CB1 | Radioligand Binding | [³H]CP-55,940 | HEK cells | 5.4 | [7] |

| CB2 | Radioligand Binding | Not Specified | Not Specified | - | - |

Table 1: this compound Receptor Binding Affinity (Ki)

| Receptor | Assay Type | Parameter | Tissue/Cell Line | EC50 (nM) | Emax (%) | Reference |

| CB1 | [³⁵S]GTPγS Binding | Potency | Mouse brain membranes | 1.46 | - | [1][2][3][4] |

| CB1 | Functional Assay | Potency | Cells transfected with human CB1 | 0.45 | - | [1][2] |

| CB1 | Functional Assay | Potency | Cells transfected with human CB1 | 0.70 | - | [1][2] |

| CB1 | Functional Assay | Potency | Cells transfected with human CB1 | 3.26 | 331 | [1][2][7] |

| CB1 | Functional Assay | Potency | Cells transfected with human CB1 | 27.60 | 83-129 | [1][2][7] |

| CB1 | Functional Assay | Potency | Not Specified | 0.21 | 92.5 | [7] |

| CB2 | Functional Assay | Potency | Cells transfected with human CB2 | 7.5 | - | [5] |

| CB2 | Functional Assay | Potency | Cells transfected with human CB2 | 0.87 | 244 | [7] |

Table 2: this compound Functional Efficacy (EC50 and Emax)

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are utilized to determine the affinity of a ligand (in this case, this compound) for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Objective: To determine the inhibitory constant (Ki) of this compound at cannabinoid receptors.

Materials:

-

Membrane preparations from tissues (e.g., mouse or rat brain) or cells expressing the target cannabinoid receptor (e.g., HEK293 cells transfected with human CB1 or CB2).

-

Radiolabeled cannabinoid receptor ligand (e.g., [³H]rimonabant, [³H]SR141716A, or [³H]WIN55,212-2).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Competition Binding: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), such as the cannabinoid receptors. Agonist binding to the receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a cannabinoid receptor agonist.

Materials:

-

Membrane preparations expressing the cannabinoid receptor of interest.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

Guanosine diphosphate (B83284) (GDP).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a multi-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of this compound.

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and the general workflows of the experimental protocols described above.

Conclusion

This compound is a potent synthetic cannabinoid with high affinity and efficacy at the CB1 receptor. The data presented in this guide, compiled from multiple studies, consistently demonstrate its ability to potently activate the CB1 receptor at nanomolar concentrations. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies used to characterize such compounds. This information is critical for the scientific community to understand the mechanism of action of novel psychoactive substances and to develop strategies to mitigate their potential harm. Further research is necessary to fully elucidate the in vivo pharmacology and toxicology of this compound and its metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

In Vitro Metabolism of MDMB-PICA in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid MDMB-PICA using human liver microsomes (HLMs). The information presented herein is curated from peer-reviewed scientific literature to support research and development activities in the fields of drug metabolism, toxicology, and pharmacology.

Introduction

This compound (methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist that has been associated with numerous adverse health effects. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and for the development of analytical methods for its detection in biological matrices. In vitro studies using human liver microsomes are a cornerstone for elucidating the phase I metabolic pathways of xenobiotics.

Experimental Protocols

A detailed understanding of the experimental setup is critical for the replication and interpretation of in vitro metabolism studies. The following protocol is a synthesized methodology based on established practices for the investigation of synthetic cannabinoid metabolism in human liver microsomes.

Materials and Reagents

-

Test Compound: this compound

-

Biological Matrix: Pooled Human Liver Microsomes (HLMs)

-

Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4)

-

Quenching Solvent: Acetonitrile (B52724) or methanol (B129727)

-

Analytical Standards: Certified reference materials for this compound and its anticipated metabolites

Incubation Procedure

-

Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or dimethyl sulfoxide) and then diluted to the final working concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzymatic activity.

-

Pre-incubation: A mixture of pooled HLMs and potassium phosphate buffer is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the system to reach thermal equilibrium.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A typical final incubation volume is 0.5 mL.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period, often up to 60 minutes. Time-course studies are conducted by collecting aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: The reaction is terminated by the addition of a cold quenching solvent, such as acetonitrile or methanol. This step precipitates the microsomal proteins and stops all enzymatic activity.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the parent compound and its metabolites, is then transferred to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in a suitable solvent for analytical injection.

Analytical Methodology

The analysis of this compound and its metabolites is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-QTOF).[1] These techniques provide the necessary sensitivity and selectivity for the detection and structural elucidation of the various metabolic products.

Data Presentation: Metabolite Profile of this compound

The in vitro metabolism of this compound in human liver microsomes results in a complex mixture of phase I metabolites. The primary metabolic pathways include ester hydrolysis and oxidative defluorination, often occurring in combination. Other observed biotransformations are hydroxylation and dehydrogenation.[2]

Table 1: Major Phase I Metabolites of this compound Identified in Human Liver Microsomes

| Metabolite ID | Biotransformation Route | Description |

| M1 | Ester Hydrolysis | Hydrolysis of the methyl ester group to form the corresponding carboxylic acid. This is a major metabolic pathway. |

| M2 | Oxidative Defluorination | Replacement of the fluorine atom on the pentyl chain with a hydroxyl group. |

| M3 | Ester Hydrolysis + Oxidative Defluorination | Combination of the two primary metabolic pathways. |

| M4 | Hydroxylation | Addition of a hydroxyl group to the pentyl chain or the indole (B1671886) ring. |

| M5 | Dehydrogenation | Formation of a double bond, often following hydroxylation. |

| M6 | N-dealkylation | Removal of the 5-fluoropentyl chain. |

Note: The relative abundance of these metabolites can vary depending on the specific experimental conditions.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the in vitro metabolism of this compound in human liver microsomes.

Caption: Experimental workflow for this compound in vitro metabolism.

Metabolic Pathways of this compound

The following diagram illustrates the primary metabolic pathways of this compound as identified in human liver microsome studies.

Caption: Primary metabolic pathways of this compound.

Quantitative Analysis

A critical aspect of in vitro metabolism studies is the quantitative assessment of enzyme kinetics. This data is essential for predicting in vivo clearance and the potential for drug-drug interactions.

Table 2: In Vitro Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

| Parameter | Value | Description |

| Km (μM) | Data not available | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

| Vmax (pmol/min/mg protein) | Data not available | Maximum reaction velocity. |

| Intrinsic Clearance (CLint) (μL/min/mg protein) | Data not available | Ratio of Vmax to Km, representing the metabolic efficiency of the enzyme. |

Cytochrome P450 Isozyme Contribution

Identifying the specific cytochrome P450 (CYP450) isozymes responsible for the metabolism of a compound is crucial for predicting drug-drug interactions. This is typically achieved through reaction phenotyping studies using a panel of recombinant human CYP isozymes or specific chemical inhibitors.

Table 3: Contribution of Major CYP450 Isozymes to the Metabolism of this compound

| CYP450 Isozyme | Contribution to Metabolism |

| CYP1A2 | To be determined |

| CYP2B6 | To be determined |

| CYP2C9 | To be determined |

| CYP2C19 | To be determined |

| CYP2D6 | To be determined |

| CYP3A4/5 | To be determined |

Note: The specific contributions of individual CYP450 isozymes to the metabolism of this compound have not been definitively identified in the published literature. This represents a significant data gap and a key area for future research.

Conclusion

The in vitro metabolism of this compound in human liver microsomes is characterized by several key biotransformations, primarily ester hydrolysis and oxidative defluorination. This technical guide provides a synthesized protocol for conducting such studies and an overview of the known metabolic pathways. However, a significant lack of publicly available quantitative data, including kinetic parameters and specific CYP450 isozyme contributions, highlights the need for further research in this area. Such data are essential for a comprehensive understanding of the pharmacology and toxicology of this potent synthetic cannabinoid.

References

identification of MDMB-PICA metabolites in urine

An In-depth Technical Guide to the Identification of MDMB-PICA Metabolites in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent synthetic cannabinoid that has been identified in forensic and clinical cases.[1] Like many synthetic cannabinoids, this compound is extensively and rapidly metabolized in the body, making the parent compound often undetectable in urine samples.[2][3] Therefore, identifying its urinary metabolites is crucial for confirming exposure in toxicological analysis. This guide provides a comprehensive overview of the metabolic pathways of this compound, key urinary biomarkers, and the detailed analytical methodologies used for their identification and quantification.

Metabolic Pathways of this compound

The metabolism of this compound involves extensive Phase I and Phase II biotransformations.[4] Due to its fast metabolic rate, detecting the parent drug in biological matrices is difficult.[2][3] Studies utilizing human liver microsomes, hepatocytes, and analysis of authentic urine samples have elucidated several key metabolic routes.[4][5]

Phase I Metabolism: The primary Phase I metabolic reactions include:

-

Ester Hydrolysis: This is considered a major metabolic pathway, leading to the formation of a carboxylic acid metabolite (this compound-COOH).[2][3][6] This hydrolysis product is one of the most abundant metabolites found in urine samples.[7]

-

Oxidative Defluorination: The 5-fluoropentyl side chain undergoes biotransformation, often in combination with ester hydrolysis.[4][6]

-

Monohydroxylation: Hydroxyl groups can be added to various positions on the molecule, particularly the indole (B1671886) ring.[5]

-

Other Pathways: Additional observed Phase I transformations include N-dealkylation, carboxylation at the t-butyl group, and dehydrogenation.[2]

Phase II Metabolism: Following Phase I reactions, the metabolites can be conjugated with glucuronic acid to increase their water solubility for excretion.[4] This glucuronidation is a significant pathway, and cleavage of these conjugates using enzymes like β-glucuronidase is often necessary to enhance the detection of Phase I metabolites.[8][9] The ester hydrolyzed metabolite with glucuronidation is a primary biomarker for identifying misuse.[2][3]

The diagram below illustrates the principal metabolic transformations of this compound.

Quantitative Data of this compound and Metabolites in Urine

Quantitative analysis of this compound and its metabolites is essential for interpreting toxicological findings. Due to rapid metabolism, the concentration of the parent compound is typically very low or absent, while metabolites can be present in much higher concentrations.[6][10]

Table 1: Reported Concentrations in Authentic Urine Samples

| Compound | Concentration Range (ng/mL) | Median Concentration (ng/mL) | Reference |

|---|---|---|---|

| 5F-MDMB-PICA | 0.1 | 0.076 | [6][10] |

| 5F-MDMB-PICA-COOH (Ester Hydrolysis Metabolite) | 0.029 - 881.02 | Not Reported |[10] |

Table 2: Analytical Method Performance

| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Analytical Method | Reference |

|---|---|---|---|---|

| 5F-MDMB-PICA | 0.07 | 0.1 | LC-MS/MS | [7] |

| 5F-MDMB-PICA | 0.005 | 0.015 | UHPLC-MS/MS | [10] |

| 5F-MDMB-PICA-COOH | 0.005 | 0.014 | UHPLC-MS/MS |[10] |

Experimental Protocols for Metabolite Identification

The reliable requires a robust analytical workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.[11] Urine is the preferred biological matrix for identifying this compound abuse.[2][3]

Sample Preparation

The goal of sample preparation is to isolate and concentrate the analytes of interest from the complex urine matrix.

-

Enzymatic Hydrolysis: Since many metabolites are excreted as glucuronide conjugates, a hydrolysis step is critical for improving detection sensitivity.[8]

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.

-

Liquid-Liquid Extraction (LLE):

-

Protocol: Following hydrolysis, the sample pH is adjusted (e.g., to pH 7.4), and an immiscible organic solvent (e.g., ethyl acetate) is added.[7] The mixture is vortexed to facilitate the transfer of analytes into the organic layer. After centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection.[6][7]

-

-

Solid-Phase Extraction (SPE):

-

Protocol: SPE provides cleaner extracts compared to LLE. A common choice is a polymeric reversed-phase sorbent (e.g., Oasis HLB).[13] The SPE cartridge is first conditioned with a solvent like methanol (B129727) and then equilibrated with water.[12] The hydrolyzed urine sample is loaded onto the cartridge. The cartridge is then washed with water and/or a weak organic solution to remove interferences. Finally, the metabolites are eluted with a stronger organic solvent (e.g., methanol or acetonitrile). The eluate is then evaporated and reconstituted.[12]

-

-

Instrumental Analysis

Liquid chromatography coupled with mass spectrometry is the gold standard for the analysis of synthetic cannabinoid metabolites.[11]

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for separation.[7][9]

-

Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[7][9] This allows for the effective separation of various metabolites from matrix components.

-

-

Mass Spectrometry (MS):

-

Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for quantitative analysis.[6][11] It operates in Multiple Reaction Monitoring (MRM) mode, providing high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each target metabolite.

-

High-Resolution Mass Spectrometry (LC-QTOF-MS): This technique is invaluable for identifying novel or unknown metabolites.[6][7][14] It provides accurate mass measurements, which allows for the determination of the elemental composition of metabolites and their fragments, facilitating structural elucidation.[2]

-

Conclusion

The identification of this compound consumption relies heavily on the analysis of its urinary metabolites due to the parent compound's rapid and extensive biotransformation. The primary biomarkers for exposure are the ester hydrolysis product (this compound-COOH) and its glucuronidated conjugate.[2][3][4] A robust analytical strategy employing enzymatic hydrolysis followed by SPE or LLE for sample cleanup and subsequent analysis by LC-MS/MS or LC-QTOF-MS is essential for reliable detection and quantification. This technical guide provides researchers and forensic professionals with the foundational knowledge of the metabolic profile and the detailed methodologies required to accurately identify this compound metabolites in urine.

References

- 1. Monographs [cfsre.org]

- 2. ovid.com [ovid.com]

- 3. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity | RTI [rti.org]

- 5. Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA-parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. | Semantic Scholar [semanticscholar.org]

- 9. diva-portal.org [diva-portal.org]

- 10. real.mtak.hu [real.mtak.hu]

- 11. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]

- 12. ojp.gov [ojp.gov]

- 13. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Toxicology of MDMB-PICA and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-PICA (methyl (S)-2-(1-(pentyl-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) and its analogs are a class of potent synthetic cannabinoid receptor agonists (SCRAs) that have emerged as significant substances of concern in forensic and clinical toxicology. These compounds are structurally designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by targeting the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. However, their often-higher potency and efficacy at these receptors can lead to severe and unpredictable toxicological effects, including life-threatening intoxications and fatalities. This technical guide provides a comprehensive overview of the current toxicological knowledge of this compound and its prominent analogs, with a focus on quantitative data, experimental methodologies, and the underlying cellular mechanisms.

Pharmacology and Mechanism of Action

This compound and its analogs exert their effects primarily through the activation of the CB1 receptor, which is predominantly expressed in the central nervous system, and the CB2 receptor, found mainly in the peripheral tissues and immune cells. As potent agonists, they bind to these G-protein coupled receptors, initiating a cascade of intracellular signaling events.

Signaling Pathway of CB1 Receptor Activation

The binding of a synthetic cannabinoid agonist, such as this compound, to the CB1 receptor triggers the dissociation of the heterotrimeric G-protein complex (Gαi/o, Gβ, and Gγ). The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Simultaneously, the Gβγ subunit can modulate various ion channels, including inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for this compound and its analogs, focusing on their interaction with cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

| Compound | CB1 Ki (nM) | CB1 EC50 (nM) | CB2 Ki (nM) | CB2 EC50 (nM) | Reference(s) |

| 5F-MDMB-PICA | 1.24 | 0.45 - 27.60 | - | - | [1][2] |

| 5F-CUMYL-PICA | ~1.24 | - | - | - | [2] |

| 5F-MMB-PICA | - | - | - | - | [2] |

| 5F-SDB-006 | >100 | - | - | - | [2] |

| 5F-NNEI | ~10 | - | - | - | [2] |

| MDMB-4en-PINACA | 0.28 | 1.88 - 2.47 | - | - | [3][4] |

| 4F-MDMB-BINACA | - | 7.39 | - | - | [4] |

| ADB-BINACA | - | 6.36 | - | - | [4] |

| MDMB-CHMICA | - | 0.14 | - | - | [5] |

Note: '-' indicates data not available in the reviewed literature. EC50 values can vary depending on the specific functional assay used.

Table 2: Concentrations in Biological Samples from Intoxication Cases

| Compound | Sample Type | Concentration Range | Reference(s) |

| 5F-MDMB-PICA | Blood/Serum | 0.1 - 16 ng/mL | [6] |

| MDMB-CHMICA | Antemortem Blood | 5.6 ng/mL | [7] |

| MDMB-CHMICA | Postmortem Brain | 2.6 ng/g | [7] |

| MDMB-4en-PINACA | Peripheral Blood | 0.4 - 7.2 ng/mL | [3][8] |

| 4F-MDMB-BINACA | Blood/Serum | 0.25 - 6.6 ng/mL | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in the toxicological assessment of this compound and its analogs.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Workflow:

Methodology:

-

Membrane Preparation: Homogenize rodent brain tissue or cultured cells expressing recombinant human CB1 or CB2 receptors in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled agonist).

-

Filtration: After incubation (e.g., 60-90 minutes at 30°C), rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound at G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G-proteins.

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the cannabinoid receptor of interest as described for the receptor binding assay.

-

Assay Incubation: In a 96-well plate, incubate the membranes with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS in an appropriate assay buffer.

-

Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the amount of bound [³⁵S]GTPγS using scintillation counting.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

In Vitro Metabolism Studies (Human Hepatocytes)

These studies identify the metabolic pathways and major metabolites of a compound.

Methodology:

-

Incubation: Incubate the test compound (e.g., at 1-10 µM) with pooled human hepatocytes in a suitable culture medium. Collect samples at various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours).

-

Sample Preparation: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Toxicological Studies (Rodent Models)

Animal models are used to assess the physiological and behavioral effects of these compounds.

Methodology:

-

Animal Model: Use a suitable rodent model, such as male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Administration: Administer the test compound via a relevant route, such as intraperitoneal (IP) or subcutaneous (SC) injection, at various doses.

-

Assessment of Cannabinoid Tetrad: Measure the four characteristic effects of cannabinoid agonists in rodents:

-

Hypothermia: Monitor core body temperature using a rectal probe or implanted transponder.

-

Catalepsy: Assess the time the animal remains immobile in an unnatural posture (e.g., the bar test).

-

Analgesia: Measure the response to a noxious stimulus (e.g., the tail-flick or hot-plate test).

-

Locomotor Activity: Quantify movement in an open field arena.

-

-

Pharmacokinetic Analysis: Collect blood samples at various time points after drug administration to determine the plasma concentration of the parent compound and its metabolites using LC-MS/MS.

Metabolism of this compound and its Analogs

The metabolism of this compound and its analogs is extensive and primarily involves phase I and phase II biotransformations. Common metabolic pathways include:

-

Ester Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid metabolite. This is often a major metabolic pathway.

-

Oxidative Defluorination: For fluorinated analogs like 5F-MDMB-PICA, the fluorine atom can be replaced with a hydroxyl group.

-

Hydroxylation: Addition of hydroxyl groups to various positions on the molecule, such as the pentyl chain or the indole (B1671886) ring.

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to increase water solubility and facilitate excretion.

The identification of specific metabolites is crucial for forensic analysis to confirm exposure to these compounds, as the parent drug may be rapidly cleared from the body.

Conclusion

This compound and its analogs represent a significant public health threat due to their high potency and potential for severe toxicity. The data and methodologies presented in this guide highlight the importance of a multi-faceted toxicological approach to understanding and mitigating the risks associated with these synthetic cannabinoids. Continued research into the pharmacology, metabolism, and in vivo effects of emerging analogs is essential for forensic laboratories, clinical toxicologists, and drug development professionals to stay ahead of this evolving class of designer drugs. The detailed experimental protocols provided serve as a foundation for researchers to conduct further investigations and contribute to a more comprehensive understanding of the toxicological profile of these dangerous substances.

References

- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility of MDMB-PICA: A Technical Guide for Researchers

An In-depth Analysis of the Solubility Characteristics of a Prevalent Synthetic Cannabinoid in Common Laboratory Solvents, Including Methodologies for Determination and an Overview of its Primary Signaling Pathway.

This technical guide provides a comprehensive overview of the solubility of MDMB-PICA, a potent indole-based synthetic cannabinoid. The information is tailored for researchers, scientists, and drug development professionals, offering both qualitative and quantitative data to support experimental design and execution. This document summarizes known solubility parameters, details a standard protocol for solubility determination, and illustrates the compound's primary mechanism of action through its interaction with the cannabinoid receptor type 1 (CB1).

Solubility Profile of this compound and Related Analogs

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, data from structurally similar analogs, particularly 5-chloro this compound, and general observations for the synthetic cannabinoid class provide valuable insights into its solubility characteristics. Synthetic cannabinoids are recognized for their lipophilic nature, leading to good solubility in various organic solvents and limited solubility in aqueous solutions.[1][2][3]

A critical review of 5F-MDMB-PICA, a closely related analog, indicates its solubility in dichloromethane (B109758) and methanol, with partial solubility in water.[4] Furthermore, reports on MDMB-4en-PINACA, another structurally related synthetic cannabinoid, confirm its solubility in organic solvents like chloroform (B151607) and also suggest partial solubility in water.[5][6]

The following table summarizes the quantitative solubility data available for a close structural analog, 5-chloro this compound, which can be used as a reliable proxy for estimating the solubility of this compound in common laboratory solvents.

| Solvent | Concentration (mg/mL) |

| Dimethylformamide (DMF) | 20 |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 |

| Ethanol | 20 |

Data sourced from product information for 5-chloro this compound and a metabolite of 5F-MDMB-PICA.[7][8]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound. This method is adapted from established procedures for assessing drug solubility.[9]

Objective: To determine the saturation solubility of this compound in a specific laboratory solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected laboratory solvent (e.g., methanol, acetonitrile, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility as the mean concentration (e.g., in mg/mL or mol/L) from replicate experiments, along with the standard deviation.

-

Signaling Pathway of this compound

This compound exerts its potent psychoactive effects primarily as an agonist of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][10][11][12] The binding of this compound to the CB1 receptor initiates a cascade of intracellular signaling events.

The canonical signaling pathway involves the activation of an associated inhibitory G-protein (Gi/o).[4][7][13] This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][7][9] The dissociation of the G-protein subunits also leads to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[2][4]

Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[4][6] Following prolonged activation, the receptor is phosphorylated, which promotes the binding of β-arrestin proteins. This leads to receptor desensitization, internalization, and can also trigger β-arrestin-dependent signaling pathways.[4][6][7][14] It is noteworthy that many synthetic cannabinoids, including 5F-MDMB-PICA, have demonstrated higher potency and efficacy at the CB1 receptor compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2][11][15]

Caption: this compound binding to the CB1 receptor initiates a Gi/o-mediated signaling cascade.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]